molecular formula C14H14BrF2N3O B213609 N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

カタログ番号 B213609
分子量: 358.18 g/mol
InChIキー: RULWFVAEHJHAHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BAY 43-9006 was initially developed as a Raf kinase inhibitor, but it has also been shown to inhibit other signaling pathways involved in cancer progression, such as VEGFR, PDGFR, and c-Kit.

作用機序

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 inhibits the activity of several kinases involved in cancer progression, including Raf, VEGFR, PDGFR, and c-Kit. By inhibiting these kinases, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 disrupts the signaling pathways that promote cancer growth and proliferation. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 also induces apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of downstream effectors of the Raf/MEK/ERK pathway, which is a key signaling pathway involved in cancer progression. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 also inhibits the activation of VEGFR and PDGFR, which are receptors involved in tumor angiogenesis. Additionally, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 induces apoptosis in cancer cells by activating caspases, which are enzymes that promote cell death.

実験室実験の利点と制限

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has several advantages for use in lab experiments. It has a high potency and selectivity for its target kinases, which makes it a valuable tool for studying the role of these kinases in cancer progression. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 is also available in both solid and liquid forms, which makes it easy to use in various experimental settings. However, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when using N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 in lab experiments.

将来の方向性

There are several potential future directions for the study of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 and its therapeutic applications. One direction is to further investigate the mechanisms of action of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 and its effects on various signaling pathways involved in cancer progression. Another direction is to explore the potential use of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of new formulations of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 with improved pharmacokinetic properties may enhance its therapeutic efficacy and reduce its potential toxicity.

合成法

The synthesis of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 involves a multistep process that includes the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride, followed by the reaction with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid. The resulting intermediate is then reacted with N,N-dimethylacetamide and acetic anhydride to yield the final product.

科学的研究の応用

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has also been shown to inhibit tumor angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor.

特性

製品名

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

分子式

C14H14BrF2N3O

分子量

358.18 g/mol

IUPAC名

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C14H14BrF2N3O/c1-8-5-10(15)3-4-11(8)18-13(21)7-20-9(2)6-12(19-20)14(16)17/h3-6,14H,7H2,1-2H3,(H,18,21)

InChIキー

RULWFVAEHJHAHC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)C(F)F

正規SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)C(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。